3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride
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Overview
Description
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxotetrahydropyrimidine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrimidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the carbonyl chloride group.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Hydrolysis Conditions: Typically involves water or aqueous base.
Major Products Formed
Substituted Pyrimidines: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride depends on its specific interactions with molecular targets. It may act by modifying proteins or nucleic acids, inhibiting enzymes, or interacting with cellular receptors. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxotetrahydropyrimidine Derivatives: Compounds with similar structures but different substituents.
Pyrimidine-2,4-diones: Another class of pyrimidine derivatives with similar chemical properties.
Uniqueness
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
72820-55-4 |
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Molecular Formula |
C6H7ClN2O3 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-4(10)2-3-9(5(7)11)6(8)12/h2-3H2,1H3 |
InChI Key |
IIVGADFKYDGVKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCN(C1=O)C(=O)Cl |
Origin of Product |
United States |
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